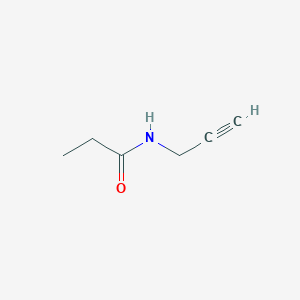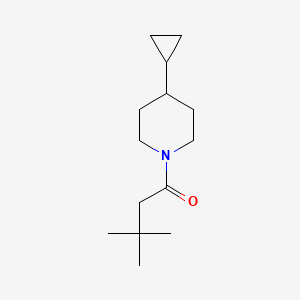
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one, also known as CPP or Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has been reported to have stimulant and empathogenic effects similar to those of MDMA (3,4-methylenedioxymethamphetamine), a commonly used recreational drug. CPP is a relatively new drug and has only recently gained popularity among drug users. It is important to study the chemical properties and effects of CPP in order to understand its potential uses and dangers.
Mecanismo De Acción
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy. The exact mechanism of action of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is not fully understood, but it is thought to involve the activation of the reward pathway in the brain.
Biochemical and physiological effects:
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can lead to addiction, cognitive impairment, and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has several advantages as a research tool, including its ability to mimic the effects of other cathinones and its relatively low cost. However, there are also several limitations to its use. For example, 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic drug that has not been extensively studied in humans, so its long-term effects are not well understood. Additionally, the purity and quality of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can vary depending on the source, which can make it difficult to compare results across studies.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one. One potential direction is to investigate the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one on different neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, more research is needed to understand the long-term effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one use and its potential for addiction. Finally, studies could be conducted to compare the effects of 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one to other cathinones and to other stimulant drugs such as cocaine and amphetamines.
Métodos De Síntesis
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one can be synthesized by using a variety of methods, including the reduction of 4-cyclopropyl-2-nitroaniline with sodium borohydride, followed by reaction with 3,3-dimethylbutanone in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 4-cyclopropyl-2-nitroaniline with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones such as methylone and ethylone. 1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that are associated with pleasure, mood, and arousal.
Propiedades
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-14(2,3)10-13(16)15-8-6-12(7-9-15)11-4-5-11/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAKXXVIAVCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)
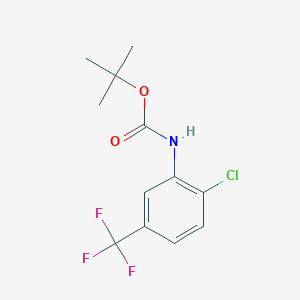
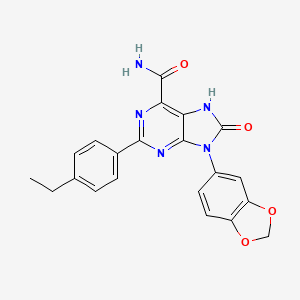
![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)

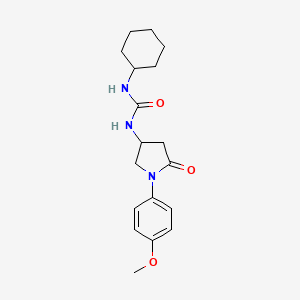
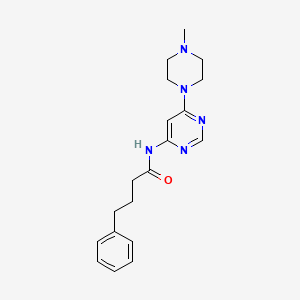
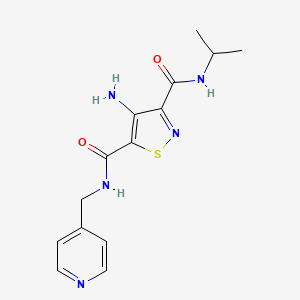
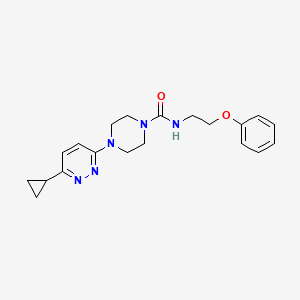
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)
![[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2959924.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)

